molecular formula C13H22N2O4 B14591695 N-Acetyl-L-leucyl-L-proline CAS No. 61434-53-5

N-Acetyl-L-leucyl-L-proline

Cat. No.: B14591695
CAS No.: 61434-53-5
M. Wt: 270.32 g/mol
InChI Key: ZXQDYBJTDFUFSJ-QWRGUYRKSA-N
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Description

N-Acetyl-L-leucyl-L-proline is a dipeptide compound formed from the amino acids L-leucine and L-proline.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-leucyl-L-proline can be synthesized through the acetylation of L-leucine and L-proline. One common method involves the use of acetic anhydride in an aqueous medium . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of specific N-acetyltransferases or the proteolytic degradation of N-acetylated proteins by specific hydrolases . These methods are optimized for large-scale production to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucyl-L-proline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, hydrogen peroxide (for oxidation), and sodium borohydride (for reduction). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Mechanism of Action

Comparison with Similar Compounds

N-Acetyl-L-leucyl-L-proline can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and interactions with ACE, making it a valuable compound for studying enzyme-substrate interactions and potential therapeutic applications.

Properties

CAS No.

61434-53-5

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H22N2O4/c1-8(2)7-10(14-9(3)16)12(17)15-6-4-5-11(15)13(18)19/h8,10-11H,4-7H2,1-3H3,(H,14,16)(H,18,19)/t10-,11-/m0/s1

InChI Key

ZXQDYBJTDFUFSJ-QWRGUYRKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C

Origin of Product

United States

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